molecular formula C11H7N5O3 B189324 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one CAS No. 15846-77-2

8-(4-Nitrophenyl)-3,7-dihydropurin-6-one

Cat. No. B189324
CAS RN: 15846-77-2
M. Wt: 257.2 g/mol
InChI Key: KSIAYYJRCPQBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Nitrophenyl)-3,7-dihydropurin-6-one, also known as NPD or 8-Nitro-cGMP, is a cyclic nucleotide analog that is widely used in scientific research. This compound is a potent activator of cyclic GMP-dependent protein kinase (PKG) and has been shown to affect a variety of physiological processes in vitro and in vivo.

Mechanism Of Action

8-(4-Nitrophenyl)-3,7-dihydropurin-6-one activates PKG by mimicking the effects of cyclic GMP. This compound binds to the regulatory domain of PKG, causing a conformational change that activates the enzyme. Once activated, PKG phosphorylates a variety of downstream targets, leading to the physiological effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one are diverse and depend on the system being studied. In general, this compound causes smooth muscle relaxation, inhibits platelet aggregation, and regulates ion channels. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one has been shown to affect neurotransmitter release and modulate synaptic plasticity.

Advantages And Limitations For Lab Experiments

One advantage of using 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one in lab experiments is its potency and specificity for PKG. This compound is a highly effective activator of PKG and can be used at low concentrations to achieve physiological effects. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one is stable and can be stored for extended periods of time.
One limitation of using 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one in lab experiments is its potential for off-target effects. While this compound is highly specific for PKG, it may also affect other enzymes that are structurally similar to PKG. Additionally, the effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one may vary depending on the system being studied, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one. One area of interest is the role of PKG in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one may be useful in the development of new treatments for cardiovascular disease, cancer, and other conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one and its potential for off-target effects.

Synthesis Methods

The synthesis of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one involves the reaction of 6-chloropurine with 4-nitrophenylhydrazine in the presence of a base. The resulting 6-hydrazinopurine is then reacted with ethyl formate to form the corresponding dihydro derivative. The nitro group is then reduced using palladium on carbon to yield 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one.

Scientific Research Applications

8-(4-Nitrophenyl)-3,7-dihydropurin-6-one is widely used in scientific research as a tool to study the function of cyclic GMP-dependent protein kinase (PKG). This compound has been shown to activate PKG in a dose-dependent manner and has been used to investigate the physiological roles of PKG in various systems. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one has been used to study the regulation of ion channels, neurotransmitter release, and smooth muscle relaxation.

properties

CAS RN

15846-77-2

Product Name

8-(4-Nitrophenyl)-3,7-dihydropurin-6-one

Molecular Formula

C11H7N5O3

Molecular Weight

257.2 g/mol

IUPAC Name

8-(4-nitrophenyl)-1,7-dihydropurin-6-one

InChI

InChI=1S/C11H7N5O3/c17-11-8-10(12-5-13-11)15-9(14-8)6-1-3-7(4-2-6)16(18)19/h1-5H,(H2,12,13,14,15,17)

InChI Key

KSIAYYJRCPQBCO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C(=O)N=CN3)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC=N3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C(=O)N=CN3)[N+](=O)[O-]

Origin of Product

United States

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